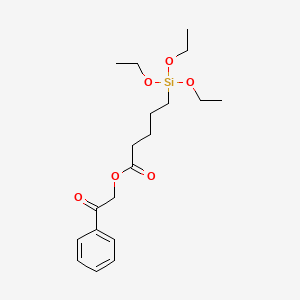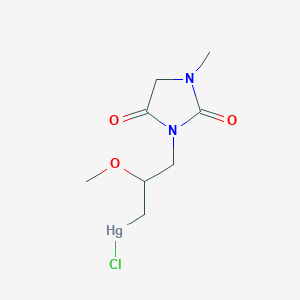
Hydantoin, 3-(3-(chloromercuri)-2-methoxypropyl)-1-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydantoin, 3-(3-(chloromercuri)-2-methoxypropyl)-1-methyl-, is a derivative of hydantoin, a heterocyclic organic compound Hydantoins are known for their diverse biological and pharmacological activities, making them significant in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of hydantoin derivatives typically involves the cyclization of ureido derivatives of amino esters. For 3-(3-(chloromercuri)-2-methoxypropyl)-1-methyl-hydantoin, the process may involve the reaction of an appropriate amino ester with chloromercuri reagents under controlled conditions. Mechanochemical methods, such as ball-milling, can also be employed to prepare hydantoin derivatives, offering an eco-friendly and efficient approach .
Industrial Production Methods
Industrial production of hydantoin derivatives often utilizes large-scale mechanochemical processes or solution-phase synthesis. These methods ensure high yields and purity of the final product. The use of non-conventional activation techniques, such as mechanochemistry, has gained popularity due to its sustainability and efficiency .
化学反应分析
Types of Reactions
Hydantoin, 3-(3-(chloromercuri)-2-methoxypropyl)-1-methyl-, can undergo various chemical reactions, including:
Substitution Reactions: The chloromercuri group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and chemical properties.
Cyclization: The hydantoin ring can undergo cyclization reactions to form more complex structures
Common Reagents and Conditions
Common reagents used in these reactions include chloromercuri compounds, oxidizing agents, and reducing agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions can yield various functionalized hydantoin derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
科学研究应用
Hydantoin, 3-(3-(chloromercuri)-2-methoxypropyl)-1-methyl-, has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes .
作用机制
The mechanism of action of hydantoin, 3-(3-(chloromercuri)-2-methoxypropyl)-1-methyl-, involves its interaction with specific molecular targets and pathways. The chloromercuri group can interact with biological molecules, potentially disrupting their normal functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
相似化合物的比较
Similar Compounds
Phenytoin: A well-known anticonvulsant with a hydantoin core.
Ethotoin: Another anticonvulsant with a similar structure.
Nilutamide: An androgen receptor antagonist with a hydantoin scaffold .
Uniqueness
This differentiates it from other hydantoin derivatives, which may lack such functional groups .
属性
CAS 编号 |
3367-28-0 |
|---|---|
分子式 |
C8H13ClHgN2O3 |
分子量 |
421.24 g/mol |
IUPAC 名称 |
chloro-[2-methoxy-3-(3-methyl-2,5-dioxoimidazolidin-1-yl)propyl]mercury |
InChI |
InChI=1S/C8H13N2O3.ClH.Hg/c1-6(13-3)4-10-7(11)5-9(2)8(10)12;;/h6H,1,4-5H2,2-3H3;1H;/q;;+1/p-1 |
InChI 键 |
DVCUEBLYZSYOAH-UHFFFAOYSA-M |
规范 SMILES |
CN1CC(=O)N(C1=O)CC(C[Hg]Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


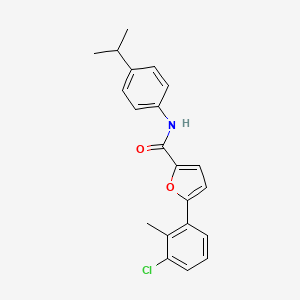
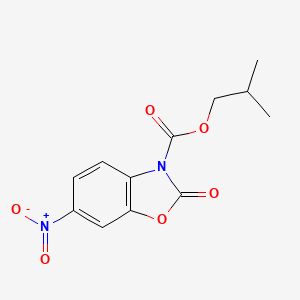
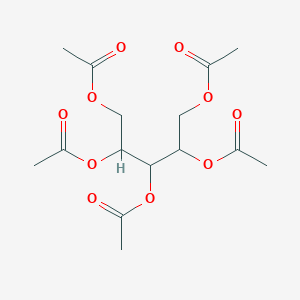
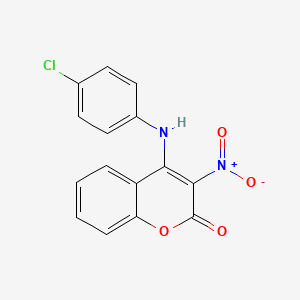

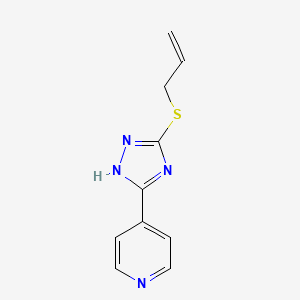
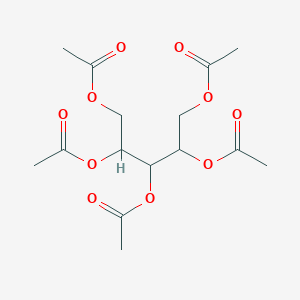

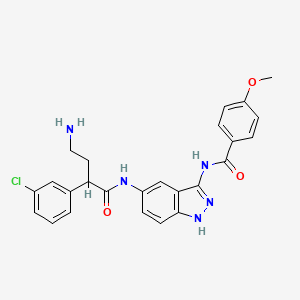
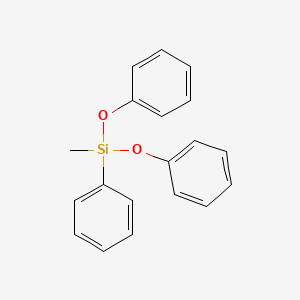
![{[3-(4-Methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetic acid](/img/structure/B14172027.png)

